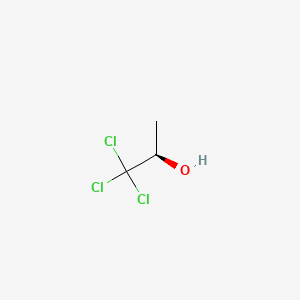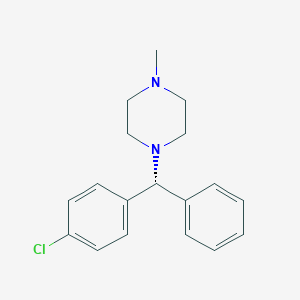
1,1,1-Trichloro-2-propanol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2-propanol, ®- is a chiral organochlorine compound with the molecular formula C3H5Cl3O It is a derivative of propanol where three hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-propanol can be synthesized through the reaction of propylene oxide with chlorine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Another method involves the chlorination of 2-propanol using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of 1,1,1-Trichloro-2-propanol often involves the continuous chlorination process, where 2-propanol is continuously fed into a reactor containing chlorine gas and a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: 1,1,1-Trichloro-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trichloroacetone.
Reduction: Reduction reactions can convert it to 1,1-dichloro-2-propanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are used in substitution reactions.
Major Products:
Oxidation: 1,1,1-Trichloroacetone.
Reduction: 1,1-Dichloro-2-propanol.
Substitution: Various substituted propanols depending on the nucleophile used.
科学的研究の応用
1,1,1-Trichloro-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organochlorine compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism by which 1,1,1-Trichloro-2-propanol exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme.
類似化合物との比較
1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol): Used as a preservative in pharmaceutical formulations.
1,1,1-Trichloroethane: A solvent with applications in industrial cleaning and degreasing.
1,1,1-Trichloro-2-propanone: An intermediate in organic synthesis.
Uniqueness: 1,1,1-Trichloro-2-propanol, ®- is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
特性
CAS番号 |
1467769-07-8 |
|---|---|
分子式 |
C3H5Cl3O |
分子量 |
163.43 g/mol |
IUPAC名 |
(2R)-1,1,1-trichloropropan-2-ol |
InChI |
InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1 |
InChIキー |
HCMBPASAOZIEDZ-UWTATZPHSA-N |
異性体SMILES |
C[C@H](C(Cl)(Cl)Cl)O |
正規SMILES |
CC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)









![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
